4-[5-(Pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine is a complex organic compound identified by the CAS number 2549015-83-8. Its molecular formula is , with a molecular weight of 295.34 g/mol. The structure features a pyrimidine ring substituted with an octahydropyrrolo[3,4-b]pyrrole moiety and a pyridinyl group, which contributes to its potential biological activities and chemical reactivity.
The molecule contains an octahydropyrrolo[3,4-b]pyrrole ring, a structural motif present in some known histamine receptor ligands []. Histamine receptors are involved in various physiological processes, including allergic reactions, inflammation, and neurotransmission []. Research suggests that molecules targeting specific histamine receptor subtypes could be beneficial in treating various diseases []. Further investigation is needed to determine if 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine binds to any histamine receptor subtypes and exhibits any therapeutic potential.
The pyrimidine and pyridyl moieties present in the molecule are commonly found in various bioactive molecules [, ]. These moieties can contribute to properties like cell permeability and interaction with biological targets. Studying how these functional groups affect the overall activity of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine could be valuable for medicinal chemistry research. This might involve synthesizing and testing analogs of the molecule to identify compounds with improved potency or selectivity for specific targets.
Research indicates that compounds containing pyrimidine and pyrrolo structures often exhibit significant biological activities, such as:
Synthesis of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine may involve multi-step processes including:
The compound's unique structure suggests several potential applications:
Interaction studies are crucial for understanding the compound's mechanism of action and potential side effects. These studies may include:
Several compounds share structural similarities with 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| N-(2-chlorophenyl)-5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carboxamide | 2549062-64-6 | Contains a chlorophenyl group; studied for CNS activity. |
| 5-(Pyridin-4-yl)pyrimidine-2,4-diamine | 13676536 | Exhibits antitumor activity; simpler structure with two amino groups. |
| Octahydropyrrolo[3,4-b]pyrrole | 11815320 | A basic framework for many derivatives; serves as a precursor in synthesis. |
The uniqueness of 4-[5-(pyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrole-1-carbonyl]pyrimidine lies in its specific combination of functional groups and structural complexity, which may enhance its biological activity compared to simpler analogs. Its distinct arrangement allows for diverse interactions within biological systems, making it a candidate for further research in medicinal chemistry.